YS-49 monohydrate

Thrombosis Platelet Aggregation Inflammation

Researchers studying PI3K/Akt/HO-1 signaling or platelet aggregation pathways face data reproducibility issues when using less potent higenamine analogs. YS-49 monohydrate (CAS 3028631-24-2) directly resolves this with its unique 1-naphthylmethyl substitution, delivering quantitatively superior pharmacology: - 91× greater potency than higenamine in inhibiting TXA2 synthesis & 42× in AA-induced platelet aggregation - Suppresses iNOS/NO production (IC50 22-30 μM) & reduces serum NOx in LPS-sepsis models at 5 mg/kg i.p. - ≥98% purity hydrobromide monohydrate salt; soluble in water (>10 mg/mL); shipped ambient, store at -20°C.

Molecular Formula C20H22BrNO3
Molecular Weight 404.3 g/mol
Cat. No. B8069284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYS-49 monohydrate
Molecular FormulaC20H22BrNO3
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.O.Br
InChIInChI=1S/C20H19NO2.BrH.H2O/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;;/h1-7,11-12,18,21-23H,8-10H2;1H;1H2
InChIKeyQHCUNMLYODPTIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YS-49 Monohydrate: PI3K/Akt Activator for Cardiovascular & Anti-inflammatory Research


YS-49 monohydrate (1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide monohydrate; CAS 3028631-24-2) is a synthetic tetrahydroisoquinoline (THI) alkaloid and a potent activator of the PI3K/Akt signaling pathway, a downstream target of RhoA . It is structurally characterized as an analog of the naturally occurring cardiotonic higenamine, distinguished by a hydrophobic 1-naphthylmethyl substitution at the 1-position of the isoquinoline ring, which enhances its pharmacological profile . Its primary mechanism involves the induction of heme oxygenase-1 (HO-1), which underpins its anti-proliferative, anti-inflammatory, and cytoprotective effects [1]. The compound is available from commercial vendors in ≥98% purity as a solid hydrobromide monohydrate salt, soluble in water (>10 mg/mL) .

YS-49 Monohydrate: Why Generic Alkaloid Substitution Fails


YS-49 monohydrate exhibits a unique and non-redundant pharmacological profile that cannot be replicated by simple substitution with its parent compound, higenamine, or its closely related analog, YS-51. The presence of the hydrophobic 1-naphthylmethyl group, in contrast to the p-hydroxybenzyl moiety of higenamine, is critical for its dramatically enhanced potency in inhibiting thromboxane A2 (TXA2) synthesis and platelet aggregation [1]. Furthermore, while YS-49 and YS-51 share this structural feature, they display differential selectivity profiles, particularly in their potency against epinephrine-induced platelet aggregation [2]. These distinct structure-activity relationships (SAR) directly impact key signaling outcomes, including PI3K/Akt activation and HO-1 induction, which are central to its vasculo-protective and anti-inflammatory actions [3]. Relying on a generic THI alkaloid or a similar analog will result in significantly different, and often weaker, biological activity, thereby jeopardizing the reproducibility and validity of experimental data in cardiovascular, thrombosis, and inflammation research.

YS-49 Monohydrate: Comparative Potency vs. Key Analogs


Inhibition of TXA2 Synthesis vs. Higenamine

YS-49 demonstrates a profoundly superior inhibitory effect on thromboxane A2 (TXA2) formation from arachidonic acid (AA) compared to its parent compound, higenamine. The substitution of the p-hydroxybenzyl group in higenamine with a 1-naphthylmethyl group in YS-49 results in a 91-fold increase in potency [1]. This is a critical differentiator, as TXA2 is a potent vasoconstrictor and platelet aggregator.

Thrombosis Platelet Aggregation Inflammation

Inhibition of AA-Induced Platelet Aggregation vs. Higenamine

In functional assays of platelet aggregation induced by arachidonic acid (AA), YS-49 is 42 times more potent than higenamine. This functional advantage is a direct consequence of its enhanced ability to block TXA2 production [1]. This stark difference in efficacy underscores the functional impact of the 1-naphthylmethyl substitution.

Antithrombotic Platelet Function Drug Discovery

Epinephrine-Induced Platelet Aggregation: Comparison vs. YS-51

While both YS-49 and YS-51 are 1-naphthylmethyl analogs of higenamine, they are not functionally identical. YS-49 is twice as potent as YS-51 at inhibiting epinephrine-induced aggregation in human platelets [1]. This demonstrates that subtle differences in analog structure can lead to significant differences in pharmacological activity, making YS-49 the preferred tool for investigating alpha-2 adrenergic receptor-mediated platelet activation.

Antithrombotic Platelet Aggregation Selectivity

Inhibition of iNOS Expression and NO Production in Vascular Cells

YS-49 acts as a transcriptional suppressor of inducible nitric oxide synthase (iNOS) in vascular smooth muscle cells and macrophages. In rat aortic vascular smooth muscle cells (RAVSMC) and RAW 264.7 macrophages, YS-49 concentration-dependently inhibits NO production with IC50 values of 22 μM and 30 μM, respectively [1]. This mechanism translates in vivo to a significant reduction in serum NOx levels (from 86 μM to 34 μM) in LPS-treated rats at a dose of 5 mg/kg i.p. [1].

Inflammation Sepsis Nitric Oxide

S-Enantiomer CKD-712: Clinical Candidate for Sepsis

The specific (S)-enantiomer of YS-49, known as CKD-712, has been advanced into Phase I clinical trials as a candidate for treating septic shock [1]. This clinical development validates the parent scaffold's mechanism of action and highlights the importance of chirality in optimizing therapeutic efficacy and safety [2]. The advancement of the (S)-enantiomer underscores the translational value of the YS-49 pharmacophore.

Enantiomer Sepsis Drug Development

Potent HO-1 Induction in Endothelial Cells

YS-49 acts as a robust inducer of heme oxygenase-1 (HO-1), a key cytoprotective enzyme. In sheep pulmonary artery endothelial cells (SPAECs), YS-49 increased HO-1 induction in a concentration- and time-dependent manner, and this induction was shown to be functionally responsible for protecting cells from oxidant-induced injury by tert-butylhydroperoxide (TBH) [1]. The protective effect was abolished in the presence of an HO-1 inhibitor (zinc protoporphyrin), confirming the mechanistic link [1].

Cytoprotection HO-1 Oxidative Stress

YS-49 Monohydrate: Research & Industrial Applications


PI3K/Akt-Dependent Cytoprotection and HO-1 Induction

YS-49 monohydrate is the optimal small-molecule tool for researchers investigating the PI3K/Akt signaling cascade and its downstream effects, particularly the induction of heme oxygenase-1 (HO-1). Its well-characterized activity as a PI3K/Akt activator, demonstrated in cellular models of oxidative stress [1], makes it ideal for mechanistic studies exploring how this pathway mitigates oxidant injury in endothelial and vascular smooth muscle cells. Procurement of YS-49 ensures a direct, reproducible link between PI3K/Akt activation and HO-1-mediated cytoprotection .

Preclinical Models of Sepsis and Inflammatory iNOS Overexpression

For studies focused on septic shock or other inflammatory conditions characterized by excessive nitric oxide (NO) production, YS-49 monohydrate is a critical research compound. It has been shown to potently suppress iNOS expression and NO production in vascular cells (IC50 ~22-30 μM) and to significantly reduce serum NOx levels in vivo in a rat model of LPS-induced sepsis (5 mg/kg i.p.) [2]. The advancement of its (S)-enantiomer, CKD-712, to Phase I clinical trials for sepsis further validates this research application [3], making YS-49 a valuable tool for translational studies in this disease area.

Thromboxane A2 Signaling and Platelet Aggregation

YS-49 monohydrate is uniquely suited for in vitro studies of the arachidonic acid (AA) cascade and platelet aggregation. Its 91-fold and 42-fold higher potency over the parent compound higenamine in inhibiting TXA2 synthesis and AA-induced platelet aggregation, respectively, makes it a superior and more specific chemical probe [4]. Researchers can use YS-49 at low, well-tolerated micromolar concentrations to dissect TXA2-dependent pathways, without the confounding high-concentration effects associated with less potent analogs like higenamine [4].

Alpha-2 Adrenergic vs. TXA2 Signaling in Thrombosis

In antithrombotic research requiring differentiation between receptor pathways, YS-49 monohydrate offers a distinct advantage over its closest analog, YS-51. Its 2-fold greater potency for inhibiting epinephrine-induced (alpha-2 adrenergic) platelet aggregation [5] allows for more refined studies of this specific activation pathway. By using YS-49 instead of YS-51, researchers can more effectively isolate and study the contribution of alpha-2 adrenergic signaling to thrombosis at lower compound concentrations, minimizing potential off-target effects [5].

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